molecular formula C23H23N3O4 B11030453 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No.: B11030453
M. Wt: 405.4 g/mol
InChI Key: YUNRBUVHTJXMJT-UHFFFAOYSA-N
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Description

6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione with 4-(2-furylcarbonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C23H23N3O4/c1-23(2)13-15(16-5-3-6-17-19(16)26(23)22(29)20(17)27)14-24-8-10-25(11-9-24)21(28)18-7-4-12-30-18/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

YUNRBUVHTJXMJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C(=O)C5=CC=CO5)C

Origin of Product

United States

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